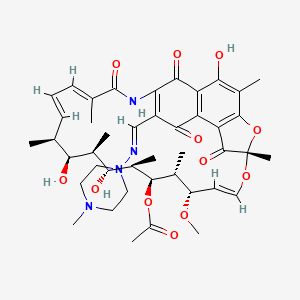

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester and related compounds typically employs straightforward methodologies that allow for the concise production of esters bearing a phenylglycine or a phenylalanine scaffold. For instance, a three-component synthesis approach has been utilized, characterized by its simplicity and effectiveness in yielding these compounds from readily available starting materials (Haurena et al., 2010).

Molecular Structure Analysis

Structural characterization of compounds like N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester often involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed insights into the molecular frameworks of the compounds, enabling a deeper understanding of their chemical behavior and reactivity (Savage et al., 2006).

Chemical Reactions and Properties

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. For instance, its decomposition kinetics in the gas phase have been thoroughly investigated, revealing the mechanisms behind its reactivity and stability under different conditions (Tosta et al., 2010).

Physical Properties Analysis

The physical properties of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. These properties are typically characterized using techniques like differential scanning calorimetry (DSC) and polarimetry, although specific studies on these aspects were not found in the search results.

Chemical Properties Analysis

The chemical properties of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, including acidity, basicity, and reactivity towards other chemical entities, are essential for its application in synthesis. Studies have explored its reactions, such as aza-Wittig rearrangements, highlighting its utility in generating a variety of functionalized products (Everett & Wolfe, 2015).

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

Synthesis Techniques : N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester and its related compounds are synthesized through various techniques. For instance, a range of alpha-amino esters, including those with a phenylglycine or phenylalanine scaffold, have been synthesized using a straightforward three-component reaction, highlighting the compound's utility in concise and versatile synthetic pathways (Haurena et al., 2010). Additionally, the compound has been employed as an effective auxiliary in the diastereoselective synthesis of aliphatic α,α-difluoro-β3-amino esters, demonstrating its role in promoting stereoselectivity in complex organic syntheses (March et al., 2012).

Structural Characterization and Catalysis : The compound has been used in the synthesis of novel N-meta-ferrocenyl benzoyl dipeptide esters, with the structural characterization and cytotoxicity towards lung cancer cells being determined, indicating its potential applications in medicinal chemistry and drug design (Goel et al., 2007). Furthermore, the compound has been employed in the enantioselective synthesis of key intermediates, such as (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, showcasing its use in producing biologically significant molecules (Belyk et al., 2010).

Application as Organic Intermediate : The compound has been recognized for its applications as an organic intermediate in various industries such as agricultural, pharmaceutical, and chemical sectors. Its versatile synthetic applications highlight its significance in the field of organic chemistry (Bao, 2005).

Chiral Stationary Phases and Analytical Chemistry

Chiral Separation : The compound has been utilized in the synthesis of helical poly(phenylacetylene)s with amide linkage bearing L-phenylalanine and L-phenylglycine ethyl ester pendants. These compounds have been applied as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), demonstrating the compound's significance in analytical chemistry and chiral separation technologies (Zhang et al., 2013).

Mechanistic Studies

Decomposition Kinetics : Detailed mechanistic studies, such as the examination of gas-phase elimination kinetics of derivatives of the compound, have been conducted. These studies provide insights into the stability and reactivity of the compound under various conditions, which is crucial for its application in different chemical reactions and processes (Tosta et al., 2010).

Propriétés

IUPAC Name |

ethyl (2S)-2-(benzylamino)-2-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETKYCLVMZREBS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (S)-2-(benzylamino)-2-phenylbutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)